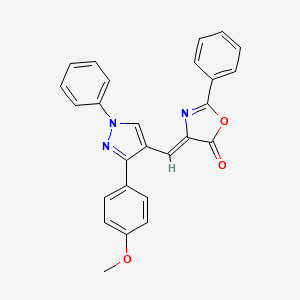

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one

Description

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an oxazole ring

Propriétés

IUPAC Name |

(4Z)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O3/c1-31-22-14-12-18(13-15-22)24-20(17-29(28-24)21-10-6-3-7-11-21)16-23-26(30)32-25(27-23)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWZZYCZIPMGQL-KQWNVCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-5-amine to form an intermediate Schiff base. This intermediate is then cyclized with 2-phenyloxazole-5(4H)-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Structure

The compound features a complex structure that includes:

- A pyrazole moiety , which is known for its diverse biological activities.

- An oxazole ring , contributing to its potential pharmacological properties.

- A methoxyphenyl group , enhancing lipophilicity and possibly affecting the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is , indicating the presence of multiple functional groups that may contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrazole and oxazole exhibit significant antimicrobial activity against various pathogens. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability.

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer therapy . Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cell Lines

In vitro studies demonstrated that similar compounds significantly inhibited the proliferation of breast cancer cell lines (MCF7 and MDA-MB231). The mechanism was attributed to the modulation of specific signaling pathways involved in cell growth and survival.

Material Science

The unique structural features of this compound make it suitable for applications in material science . Its ability to form coordination complexes with metal ions can be explored for developing new materials with specific electronic or optical properties.

Table 2: Material Properties

| Property | Value | Application |

|---|---|---|

| Solubility in DMSO | High | Suitable for biological assays |

| Thermal Stability | Up to 250°C | Useful in high-performance materials |

Biological Research

The compound's interaction with various biological targets has been a subject of interest. Its ability to modulate enzyme activity suggests potential applications in drug design, particularly for diseases where enzyme inhibition is beneficial.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for key enzymes involved in metabolic pathways, providing a basis for developing new therapeutic agents for metabolic disorders.

Mécanisme D'action

The mechanism of action of (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

Pyrazole derivatives: Compounds containing the pyrazole ring.

Oxazole derivatives: Compounds with the oxazole ring.

Uniqueness

What sets (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields.

Activité Biologique

(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant effects. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-methoxyphenyl group and an oxazole moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole compounds inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. For instance, a study reported that derivatives with similar structures inhibited lipid peroxidation effectively, with IC50 values indicating strong activity against inflammation-related pathways . The specific compound may share these properties due to its structural similarities.

2. Antioxidant Activity

Antioxidant activity is another important aspect of pyrazole derivatives. The ability to scavenge free radicals and reduce oxidative stress is vital for preventing cellular damage. In a comparative analysis, several pyrazole compounds showed significant DPPH radical scavenging activity, suggesting that this compound could exhibit similar effects .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have gained attention in recent years. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives were evaluated against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations . The specific compound may also interact with cancer cell signaling pathways, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Q. What are the standard synthetic routes for preparing (Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one?

The synthesis typically involves a multi-step condensation reaction. For example, pyrazole and oxazolone moieties are synthesized separately, followed by a Knoevenagel condensation to form the methylene bridge. Refluxing in ethanol or dimethyl sulfoxide (DMSO) with catalytic bases like piperidine is common to achieve high yields . Reaction progress is monitored via thin-layer chromatography (TLC) to isolate intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR (¹H/¹³C): To confirm regiochemistry and Z-configuration of the methylene group.

- IR Spectroscopy: Identifies carbonyl (C=O) and aromatic C-H stretches.

- X-ray Crystallography: Resolves stereochemistry and crystal packing (using SHELX software for refinement) .

- HPLC: Ensures purity (>95%) by separating by-products .

Q. How does pH influence the stability of this compound during synthesis?

The oxazolone ring is sensitive to hydrolysis under acidic or alkaline conditions. Stability studies recommend maintaining near-neutral pH (6–8) during synthesis and storage. Buffered solutions (e.g., phosphate buffer) are used in biological assays to prevent degradation .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

- Multiwfn: Analyzes frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties .

- Density Functional Theory (DFT): Models the Z-configuration’s stability and non-covalent interactions (e.g., π-π stacking) .

- ORTEP-3: Visualizes crystallographic data and thermal ellipsoids to assess structural rigidity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies (e.g., NMR splitting vs. X-ray bond lengths) may arise from dynamic effects in solution. Strategies include:

- Variable-Temperature NMR: Detects conformational flexibility.

- Twinning Analysis in SHELXL: Addresses crystallographic data ambiguities in space group assignment .

- Comparative DFT Geometry Optimization: Aligns computational models with experimental data .

Q. How can reaction conditions be optimized to control stereoselectivity during synthesis?

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) favor Z-configuration via stabilizing dipole interactions.

- Catalytic Additives: Use of chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) to direct stereochemistry .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to conventional reflux .

Comparative Analysis

Q. How does this compound compare structurally and functionally to related thiazolidinone-pyrazole hybrids?

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Target Compound | Oxazolone core, 4-methoxyphenyl substituent | Potential kinase inhibition |

| Thiazolidinone derivatives | Sulfur-containing ring | Antimicrobial, anti-inflammatory |

| Pyrazole analogs | 1,2-diazole ring | Anticancer (e.g., COX-2 inhibition) |

The oxazolone core in the target compound may enhance π-π stacking with biological targets compared to thiazolidinones, while the 4-methoxyphenyl group improves solubility .

Methodological Challenges

Q. What experimental approaches validate the biological mechanism of this compound?

- Surface Plasmon Resonance (SPR): Quantifies binding affinity to target proteins (e.g., kinases).

- Molecular Docking (AutoDock Vina): Predicts binding modes and identifies key residues for mutagenesis studies .

- In Vitro Assays: Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) with controls for cytotoxicity .

Q. How are regiochemical by-products minimized during pyrazole-oxazolone condensation?

- Stepwise Synthesis: Isolate pyrazole and oxazolone intermediates before condensation.

- Microwave Irradiation: Enhances reaction specificity by reducing side reactions .

- Column Chromatography: Separates regioisomers using gradient elution (hexane/ethyl acetate) .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.